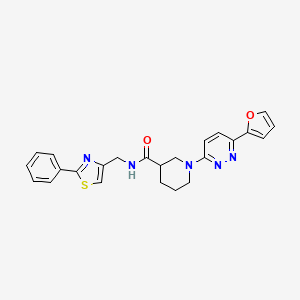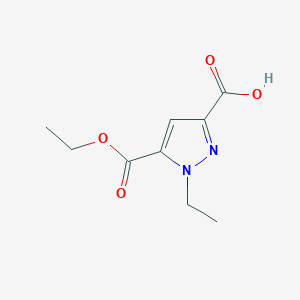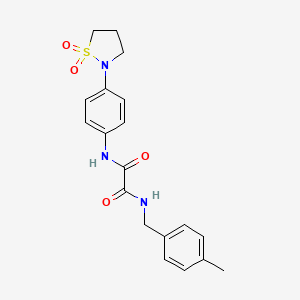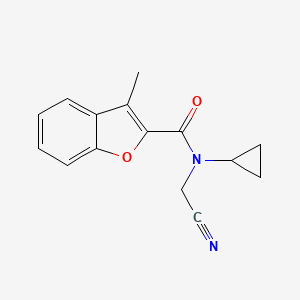
1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glycine Transporter 1 Inhibition
- One study identified a compound structurally similar to 1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide, which exhibited potent glycine transporter 1 (GlyT1) inhibitory activity. This suggests potential applications in modulating glycine levels in the brain, impacting neurological disorders (Yamamoto et al., 2016).
Antidepressant and Antianxiety Activities
- Another research found that derivatives of similar compounds showed significant antidepressant and antianxiety activities in behavioral tests. This implies potential use in the treatment of mood disorders (Kumar et al., 2017).
Anti-angiogenic and DNA Cleavage Properties
- A study on related compounds demonstrated significant anti-angiogenic and DNA cleavage activities. This suggests potential applications in cancer research, particularly in inhibiting tumor growth and affecting cancer cell DNA (Kambappa et al., 2017).
5-HT2 Antagonist Activity
- Compounds with a similar structure have been found to exhibit 5-HT2 antagonist activity, indicating potential applications in psychiatric conditions like schizophrenia and depression (Watanabe et al., 1993).
Soluble Epoxide Hydrolase Inhibition
- Research identified compounds in the same class as potent inhibitors of soluble epoxide hydrolase, suggesting their use in exploring new treatments for diseases related to the enzyme's activity (Thalji et al., 2013).
Antiprotozoal Activity
- A study on related compounds reported strong antiprotozoal activities, indicating potential applications in treating diseases caused by protozoan parasites (Ismail et al., 2004).
Structural and Electronic Properties in Anticonvulsants
- Investigations into the crystal structures of similar compounds have provided insights into their roles as anticonvulsants, offering potential applications in seizure management (Georges et al., 1989).
Plant Growth Stimulation
- New derivatives of related compounds have shown plant growth stimulating effects, suggesting applications in agriculture (Pivazyan et al., 2019).
CB1 Cannabinoid Receptor Interaction
- A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with similar structure, explored its interaction with the CB1 cannabinoid receptor, potentially informing drug development for cannabinoid-related therapies (Shim et al., 2002).
Urotensin-II Receptor Antagonism
- Research on 5-arylfuran-2-carboxamide derivatives, related to the compound of interest, showed potential as urotensin-II receptor antagonists. This could be relevant in developing treatments for cardiovascular diseases (Lim et al., 2019).
Propiedades
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-23(25-14-19-16-32-24(26-19)17-6-2-1-3-7-17)18-8-4-12-29(15-18)22-11-10-20(27-28-22)21-9-5-13-31-21/h1-3,5-7,9-11,13,16,18H,4,8,12,14-15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLFQXTNDDFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(furan-2-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)


![N-[3-Fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2452868.png)
![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)
![methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2452871.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)


![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2452881.png)

![Tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate](/img/structure/B2452885.png)